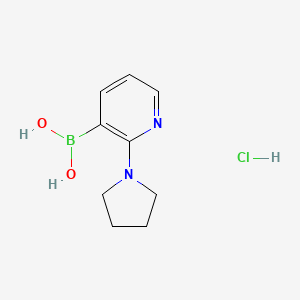
(2-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid hydrochloride: is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a pyridine ring substituted with a pyrrolidine group and a boronic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the pyrrolidine moiety.
Boronic Acid Formation: The boronic acid group is introduced through a borylation reaction, often using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine alcohols .
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound is used as a ligand in various catalytic reactions, including cross-coupling reactions.
Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology:
Drug Discovery: The compound is explored for its potential as a pharmacophore in drug design and development.
Bioconjugation: It is used in the conjugation of biomolecules for various biological assays.
Medicine:
Therapeutics: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific biological pathways.
Industry:
Mecanismo De Acción
The mechanism of action of (2-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid hydrochloride involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The pyrrolidine group enhances its binding affinity and specificity towards certain targets .
Comparación Con Compuestos Similares
- **2-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester
- **3-Pyridinylboronic acid
- **Pyridine-2-boronic acid
Comparison:
Propiedades
Fórmula molecular |
C9H14BClN2O2 |
|---|---|
Peso molecular |
228.48 g/mol |
Nombre IUPAC |
(2-pyrrolidin-1-ylpyridin-3-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C9H13BN2O2.ClH/c13-10(14)8-4-3-5-11-9(8)12-6-1-2-7-12;/h3-5,13-14H,1-2,6-7H2;1H |
Clave InChI |
FVGREYZYMKDJIC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(N=CC=C1)N2CCCC2)(O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


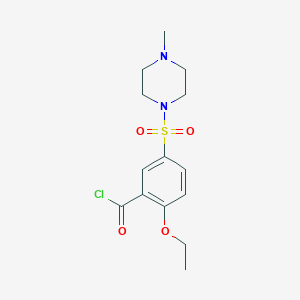

![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13410577.png)
![methyl 4-[[4-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]piperidin-1-yl]methyl]benzoate](/img/structure/B13410585.png)

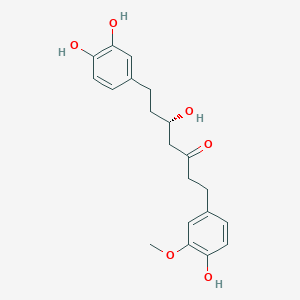
![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13410603.png)
![Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate](/img/structure/B13410612.png)
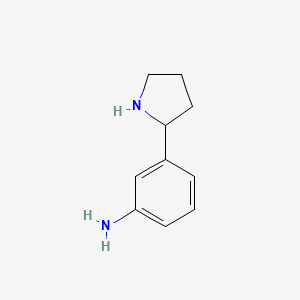
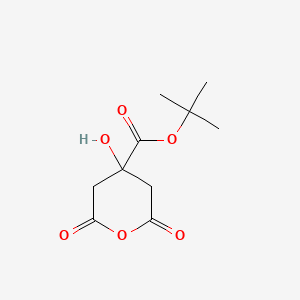
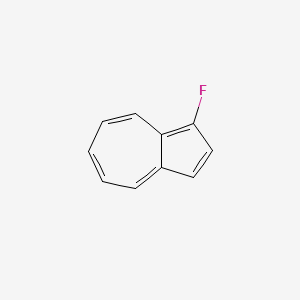
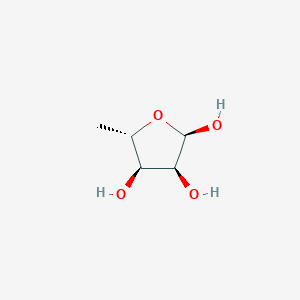
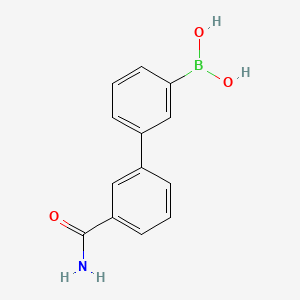
![(3aR)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B13410650.png)
